3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes a tetrahydrobenzo[d]thiazole moiety, which is known for its biological activity, particularly in neuropharmacology. This compound can be classified as an amine derivative and is characterized by its unique functional groups that contribute to its chemical properties and biological activities.
The compound's Chemical Abstracts Service (CAS) number is 81779-11-5, and it has a molecular formula of , with a molecular weight of approximately 210.34 g/mol . It falls under the category of thiazole derivatives, specifically related to tetrahydrobenzo[d]thiazoles, which are often studied for their pharmacological properties.
The synthesis of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves several steps:
The molecular structure of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can be represented as follows:
The structural formula can be expressed in SMILES notation as CC(C)NCC1=CC2=C(S1)C(=N2)C=C(C=C1)C(N)=N
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical in understanding the compound's behavior in biological systems and its potential therapeutic applications .
The mechanism of action for 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine primarily involves its interaction with specific receptors in the central nervous system:
The physical properties of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine include:
Additional physical data includes:
3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several potential applications in scientific research:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5